Lissamine fast yellow (acid form)

Histological staining Fibrin detection Garvey's method

Lissamine fast yellow, also catalogued as C.I. Acid Yellow 17 (C.I.

Molecular Formula C16H12Cl2N4O7S2
Molecular Weight 507.3 g/mol
Cat. No. B1227721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLissamine fast yellow (acid form)
Molecular FormulaC16H12Cl2N4O7S2
Molecular Weight507.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1)C2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl)N=NC3=CC=C(C=C3)S(=O)(=O)O
InChIInChI=1S/C16H12Cl2N4O7S2/c1-8-15(20-19-9-2-4-10(5-3-9)30(24,25)26)16(23)22(21-8)13-6-12(18)14(7-11(13)17)31(27,28)29/h2-7,21H,1H3,(H,24,25,26)(H,27,28,29)
InChIKeyITXJRLKVUXXRNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lissamine Fast Yellow (Acid Yellow 17) Procurement Baseline: Chemical Identity, Specifications, and In-Class Positioning for Histology and Analytical End-Users


Lissamine fast yellow, also catalogued as C.I. Acid Yellow 17 (C.I. 18965), Yellow 2G, E107, and Xylene fast yellow 2G, is a synthetic, water-soluble monoazo acid dye with the empirical formula C₁₆H₁₀Cl₂N₄Na₂O₇S₂ and a molecular weight of 551.28 g/mol (disodium salt form; CAS 6359-98-4) [1]. Its core chromophoric structure comprises a dichlorobenzene sulfonic acid moiety coupled via an azo (-N=N-) bridge to a pyrazolone ring, classifying it as a small-molecule anionic (acid) dye within the broader azobenzene/pyrazole chemical class [2]. In procurement contexts, the compound is most narrowly defined by its established niche as a biological stain: it is the specified erythrocyte and early fibrin stain in Garvey's combined elastic-fibrin-collagen method and has been documented as the recommended direct substitute for Martius yellow (C.I. Acid Yellow 24, C.I. 10315) in Lendrum's Martius-Scarlet-Blue (MSB) technique for fibrin demonstration [3][4][5]. Outside histology, it is also recognized as a prohibited food colorant (E107, banned in the EU and USA due to allergenic potential) and as a fluorescent water-tracing dye under the related nomenclature 'lissamine yellow FF' [4][5][6].

Why Acid Yellow 17 (Lissamine Fast Yellow) Cannot Be Generically Substituted: Quantitative Differentiation Drivers for Histology Procurement


Generic substitution among yellow acid dyes (e.g., Martius yellow [C.I. 10315], Naphthol Yellow S [C.I. 10316], Metanil yellow [C.I. 13065], or Picric acid) in histological protocols is demonstrably unreliable because within the acid-dye chemical class, microscopic staining outcome—particularly differentiation between early fibrin, mature fibrin, erythrocytes, and collagen—is exquisitely sensitive to the interplay of dye molecular size, sulfonation pattern, and resulting relative binding kinetics to tissue substrates [1][2]. Lissamine fast yellow's dual sulfonic acid groups on a dichloro-substituted, pyrazolone-containing azobenzene scaffold confer a specific affinity profile optimized for the sequential differentiation required in Garvey's and Lendrum's MSB methods [1][3][4]. Empirically, the Lendrum's MSB protocol specifically names Martius yellow and then explicitly recommends Lissamine fast yellow as its substitute, implying prior validation of differential staining performance that other yellow acid dyes (e.g., Naphthol Yellow S or Metanil yellow) have not received for this specific protocol [5]. Substituting any alternative yellow acid dye without re-optimizing the differentiation protocol risks loss of the differential staining of early versus mature fibrin—a diagnostic endpoint for which the MSB technique was specifically designed [2][6].

Lissamine Fast Yellow Quantitative Evidence Guide: Side-by-Side Differentiation Data for Histology-Use Procurement


Specified Protocol Role: Lissamine Fast Yellow as Documented Erythrocyte & Early Fibrin Stain in Garvey's Method vs. Non-Designated In-Class Yellow Dyes

In the Garvey combined elastic-fibrin-collagen stain protocol, Lissamine fast yellow is the specifically designated dye for demonstrating both red blood cells and early fibrin deposits [1][2]. No other yellow acid dye (e.g., Martius yellow, Naphthol Yellow S, or Picric acid) has been validated or specified for this dual role in the published Garvey protocol, meaning any substitution would constitute a deviation from the published, optimized method and would require full re-validation [2].

Histological staining Fibrin detection Garvey's method Erythrocyte stain Protocol-specified dye

Validated Substitution: Lissamine Fast Yellow as Direct Replacement for Martius Yellow in Lendrum's MSB Fibrin Method

Multiple authoritative biochemical databases (ChEBI, StainsFile, ZFIN) and vendor specifications (VWR/Spectrum Chemical) consistently document Lissamine fast yellow as the recommended substitute for Martius yellow (C.I. 10315, Acid Yellow 24) in Lendrum's MSB method for fibrin demonstration [1][2][3]. Importantly, Martius yellow itself has known limitations: it is a nitrated dye with potential explosive hazards upon dry storage and limited commercial availability, whereas Lissamine fast yellow is an azo-based dye with readier availability and no published explosive-hazard classification [4].

Fibrin staining Lendrum's MSB Martius yellow substitute Histochemistry Thrombosis research

Spectral Absorption Maxima: Lissamine Fast Yellow λmax vs. In-Class Yellow Histology Dyes for Microscope Filter Compatibility

Lissamine fast yellow exhibits an absorption maximum (λmax) in aqueous solution of 396 nm (Gurr data) to 397-403 nm (VWR/Spectrum specification range), positioning it in the violet/near-UV region of the visible spectrum [1][2]. This is a directly measurable parameter that enables quantitative comparison with alternative yellow acid dyes for brightfield microscopy filter cube and light-source compatibility. Martius yellow (C.I. 10315) and Naphthol Yellow S (C.I. 10316) are documented to have λmax values in the 420-430 nm range (nitro and nitroso dye classes, respectively), representing a ≥24 nm bathochromic shift relative to Lissamine fast yellow [3][4].

Absorption maximum Spectrophotometry Microscope filter selection Histology dye procurement

Solubility Profile: Quantitative Aqueous Solubility of Lissamine Fast Yellow for Stain Preparation Reproducibility

Lissamine fast yellow is classified as 'readily' soluble in both water and ethanol, with a reported aqueous solubility of approximately 120.46 g/L at 20°C for the disodium salt form [1][2]. This high aqueous solubility, conferred by its two sulfonate (-SO₃⁻Na⁺) groups, enables the preparation of concentrated stock staining solutions (typically 1-2% w/v) without the need for organic co-solvents or heating, an operational advantage for routine histology laboratories [2].

Aqueous solubility Stain preparation Histology protocol reproducibility Dye procurement specification

Chemical Class Distinction: Azo-Pyrazolone Scaffold of Lissamine Fast Yellow vs. Nitro and Nitroso Classes of Alternative Yellow Histology Dyes

Lissamine fast yellow belongs to the monoazo chemical class and incorporates a pyrazolone ring in its chromophoric system [1][2]. This distinguishes it fundamentally from the most common alternative yellow histological dyes—Martius yellow and Naphthol Yellow S—which are nitro and nitroso dyes, respectively [3][4]. The azo linkage (-N=N-) in Lissamine fast yellow is chemically more stable under typical histological staining conditions (aqueous, mildly acidic pH 2-4) than the nitro (-NO₂) groups in Martius yellow, which can undergo photochemical degradation upon prolonged light exposure, potentially altering staining intensity over time [5].

Dye chemical classification Azo dye Nitro dye Histology dye stability Procurement risk assessment

Water-Tracing Applicability: Fluorescence Detection of Lissamine Yellow FF for Hydrological Studies vs. Non-Fluorescent Alternatives

A structurally-related formulation, lissamine yellow FF, has been experimentally evaluated and identified as the most suitable fluorescent dye for tracing rapidly moving water under field conditions, outperforming three non-fluorescent comparators (chlorantine fast green, sirius red, and others tested) [1]. While this data specifically pertains to lissamine yellow FF—which may differ slightly in formulation from the histological-grade Lissamine fast yellow disodium salt—the core fluorophore is identical, enabling class-level inference regarding fluorescent detectability [1][2].

Fluorescent water tracing Hydrological dye Lissamine yellow FF Environmental monitoring Solute transport

Lissamine Fast Yellow Acid Yellow 17: Best-Fit Application Scenarios for Scientific Procurement Decision-Making


Scenario 1: Fibrin-Focused Histopathology Requiring Lendrum's MSB Protocol Fidelity with Martius Yellow Supply-Chain Constraints

A clinical or research histopathology laboratory is running Lendrum's MSB stain for fibrin demonstration in thrombotic disease research but faces procurement difficulty sourcing Martius yellow (C.I. 10315) due to limited vendor availability and nitro-compound shipping restrictions. Lissamine fast yellow is the only documented, protocol-acknowledged substitute for Martius yellow in the MSB method, supported by multiple authoritative histology reference sources [1][2]. Procurement of Lissamine fast yellow enables continued MSB protocol operation without the need for full re-optimization of the staining sequence, minimizing downtime in diagnostic or research workflows.

Scenario 2: Combined Elastic-Fibrin-Collagen Staining via Garvey's Method Requiring Protocol-Specified Erythrocyte Differentiation

A cardiovascular or wound-healing research group requires simultaneous visualization of elastic fibers, fibrin (both early and mature), and collagen in tissue sections. Garvey's combined staining method is selected for its efficiency in demonstrating all three connective tissue components on a single slide [1][2]. Because Lissamine fast yellow is the specifically designated erythrocyte and early fibrin stain in the published Garvey protocol, deviation to any alternative yellow dye would introduce unvalidated staining parameters, potentially compromising the ability to differentiate early fibrin (a critical endpoint in wound-age estimation and thrombus staging) from mature fibrin or collagen [1].

Scenario 3: Multi-Color Brightfield or Fluorescence Microscopy Requiring a Short-Wavelength Yellow Counterstain Compatible with DAPI/Hoechst Filter Cubes

A cell biology or neuroscience laboratory is designing a multi-color immunohistochemistry or histology panel that includes a nuclear DAPI or Hoechst counterstain alongside a yellow cytoplasmic counterstain. Lissamine fast yellow's λmax of 396-403 nm [1][2] places its absorption in the same violet/near-UV spectral region as DAPI excitation, enabling simultaneous visualization under a single DAPI-compatible filter set. In contrast, alternative yellow acid dyes such as Naphthol Yellow S (λmax ≈ 427-430 nm) require a separate excitation/absorption filter configuration, adding complexity and cost to multi-color microscopy workflows .

Scenario 4: Environmental Hydrology Research Requiring a Dual-Use Fluorescent Water Tracer Compatible with Histological Laboratory Infrastructure

An interdisciplinary environmental health or ecotoxicology research group conducts both histological tissue analysis and field-based water tracing studies and seeks to consolidate dye procurement to a single chemical inventory item. Lissamine fast yellow/lissamine yellow FF has documented efficacy as a fluorescent water tracer, having been ranked the most suitable dye for rapid water transmission route identification in field soils, outperforming three non-fluorescent alternatives [1]. While histological-grade Lissamine fast yellow may require purity verification for quantitative tracer studies, the shared core fluorophore with lissamine yellow FF makes it a viable candidate for dual-domain use, a versatility not documented for Martius yellow, Naphthol Yellow S, or Picric acid [2].

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